(3R,4S)-4-Fluoropiperidin-3-ol hydrochloride
Description
Significance of Fluorinated Heterocycles in Advanced Chemical Synthesis
Fluorinated heterocycles are a class of organic compounds that have garnered immense interest in various scientific fields, including medicinal chemistry, agrochemicals, and materials science. researchgate.netnih.gov The introduction of fluorine atoms into heterocyclic rings—cyclic compounds containing atoms of at least two different elements in their rings—can profoundly alter the parent molecule's physical, chemical, and biological properties. researchgate.netresearchgate.net
The unique properties of fluorine, such as its small size, high electronegativity, and the strength of the carbon-fluorine (C-F) bond, are responsible for these effects. tandfonline.comtandfonline.com Judicious incorporation of fluorine can lead to:
Enhanced Metabolic Stability: The high strength of the C-F bond makes it resistant to metabolic cleavage by enzymes in the body, which can increase a drug's half-life and duration of action. tandfonline.comtandfonline.com
Increased Lipophilicity: Fluorine substitution can enhance a molecule's ability to pass through biological membranes, potentially improving its absorption and distribution. rsc.orgresearchgate.net
Modulation of pKa: The strong electron-withdrawing nature of fluorine can alter the acidity or basicity of nearby functional groups, which can affect a molecule's solubility and its ability to bind to biological targets. nih.govresearchgate.net
Improved Binding Affinity: Fluorine can participate in unique non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, with target proteins, leading to enhanced potency and selectivity. tandfonline.commdpi.com
These beneficial modifications have led to the inclusion of fluorinated heterocyclic moieties in a significant percentage of modern pharmaceuticals and agrochemicals. tandfonline.comrsc.org The strategic use of fluorinated building blocks from the outset of a synthetic plan is a common and effective strategy for accessing these valuable compounds. tandfonline.com
The Role of Piperidine (B6355638) Scaffolds in Molecular Design
The piperidine ring, a six-membered nitrogen-containing heterocycle, is one of the most prevalent structural motifs found in pharmaceuticals and biologically active natural products. thieme-connect.comencyclopedia.pub Its widespread use stems from its versatility as a scaffold, which can be readily functionalized to create a diverse array of molecules with specific three-dimensional shapes and properties. mdpi.com
Piperidine scaffolds are valued in drug design for several reasons:
Structural Versatility: The piperidine ring can adopt various conformations, primarily a "chair" form, allowing for precise spatial orientation of substituents. This is crucial for optimizing interactions with biological targets like enzymes and receptors. mdpi.com
Improved Physicochemical Properties: The basic nitrogen atom in the piperidine ring is often protonated at physiological pH, which can enhance aqueous solubility and facilitate the formation of salt forms for better handling and formulation. thieme-connect.com
Biological Activity: Piperidine derivatives are associated with a wide range of pharmacological activities, acting as anticancer agents, analgesics, antipsychotics, and anticholinergics, among others. encyclopedia.pub
Privileged Scaffold Status: Due to its frequent appearance in successful drugs, the piperidine ring is considered a "privileged scaffold," a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. mdpi.com
| Property | Significance in Molecular Design | Reference |
|---|---|---|
| Structural Rigidity & Conformational Control | Allows for precise positioning of functional groups to optimize binding with biological targets. | thieme-connect.com |
| Basic Nitrogen Center | Improves aqueous solubility and allows for salt formation, aiding in drug formulation and delivery. | thieme-connect.com |
| 3D Chemical Space Exploration | Provides a non-flat, three-dimensional structure that is often more effective for interacting with complex biological sites than flat aromatic rings. | thieme-connect.com |
| Proven Bioactivity | The scaffold is a core component of numerous FDA-approved drugs, demonstrating its utility and compatibility with biological systems. | encyclopedia.pub |
Stereochemical Importance of (3R,4S)-4-Fluoropiperidin-3-ol as a Chiral Building Block
Chirality, or the "handedness" of a molecule, is a critical factor in medicinal chemistry. The specific three-dimensional arrangement of atoms (stereochemistry) in a drug molecule dictates how it interacts with chiral biological targets like proteins and enzymes. Often, only one enantiomer (one of a pair of mirror-image molecules) will exhibit the desired therapeutic effect, while the other may be inactive or even cause unwanted side effects. thieme-connect.com
(3R,4S)-4-Fluoropiperidin-3-ol is a chiral building block, meaning its stereochemistry is precisely defined. The designations (3R,4S) refer to the specific configuration of the substituents at the 3rd and 4th positions of the piperidine ring. The importance of this specific stereochemistry lies in its utility for constructing larger, more complex molecules with complete control over their three-dimensional structure.
Research Context of Fluorinated Piperidinols
Fluorinated piperidinols, such as (3R,4S)-4-Fluoropiperidin-3-ol, are investigated in research for their potential to create novel therapeutic agents with improved properties. The combination of the piperidine scaffold, a hydroxyl group, and a fluorine atom creates a trifecta of functionality that medicinal chemists can exploit.
Research involving these building blocks often focuses on:
Developing Novel Therapeutics: Scientists incorporate fluorinated piperidinol moieties into new molecular entities to target a wide range of diseases. For example, fluorinated piperidine derivatives have been developed as potent and selective antagonists for serotonin (B10506) receptors, which are implicated in various neurological disorders. nih.gov
Structure-Activity Relationship (SAR) Studies: By systematically introducing fluorinated piperidinols into a lead compound, researchers can probe how changes in stereochemistry, pKa, and conformation affect biological activity. nbinno.com This helps in fine-tuning a drug candidate to maximize its efficacy and minimize off-target effects. nbinno.com
Improving Pharmacokinetic Profiles: A key research goal is to enhance a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The introduction of a fluorine atom onto the piperidine ring has been shown to improve oral bioavailability by reducing the pKa of the basic nitrogen, as demonstrated in the development of h5-HT(2A) receptor antagonists. nih.gov
Synthesis of Complex Molecules: These compounds serve as versatile intermediates in the synthesis of complex natural products and other biologically active molecules. researchgate.net
The 4-arylpiperidin-4-ol unit, a related structure, is a key component in various pharmacologically active agents, and research has shown that substituents on this scaffold play a crucial role in their biological effects, such as antiproliferative activity. clockss.orgresearchgate.net The enantioselective synthesis of related fluorinated building blocks, such as difluoropyrrolidin-4-ol, further underscores the importance of such structures in medicinal chemistry. nih.gov
| Research Area | Objective | Example Application | Reference |
|---|---|---|---|
| Medicinal Chemistry | To design and synthesize new drugs with enhanced efficacy, selectivity, and pharmacokinetic properties. | Development of selective serotonin (h5-HT2A) receptor antagonists for neurological disorders. | nih.gov |
| Process Chemistry | To develop efficient and stereoselective synthetic routes to valuable chiral building blocks. | Enantioselective fluorination to produce enantiopure cis-1-Boc-3-fluoropiperidin-4-ol. | nih.gov |
| Pharmacology | To study the interaction of fluorinated piperidine-containing molecules with biological targets and understand their mechanism of action. | Investigating the role of N-substituents on 4-arylpiperidin-4-ol units in antiproliferative activity. | clockss.org |
| Agrochemicals | To create new pesticides and herbicides with improved stability and targeted action. | Incorporation of fluorinated heterocycles to enhance biological activity and environmental persistence. | researchgate.net |
Properties
IUPAC Name |
(3R,4S)-4-fluoropiperidin-3-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10FNO.ClH/c6-4-1-2-7-3-5(4)8;/h4-5,7-8H,1-3H2;1H/t4-,5+;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGOYYYHEMMLYLM-UYXJWNHNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1F)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]([C@H]1F)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Stereochemical and Conformational Analysis of 3r,4s 4 Fluoropiperidin 3 Ol and Analogues
Influence of Fluorine on Piperidine (B6355638) Ring Conformation
The presence of a fluorine atom on the piperidine ring can dramatically alter its conformational preferences, often leading to conformations that defy traditional steric considerations. researchgate.net This is primarily due to the interplay of various stereoelectronic effects, including charge-dipole interactions, hyperconjugation, and steric repulsion. nih.govresearchgate.net
Axial vs. Equatorial Preference of Fluorine
In substituted cyclohexanes, substituents typically favor the equatorial position to minimize steric strain. However, in fluorinated piperidines, particularly in their protonated forms, the fluorine atom often exhibits a preference for the axial position. d-nb.inforesearchgate.net This "axial-F preference" is a well-documented phenomenon attributed to stabilizing interactions between the electron-rich fluorine atom and the positively charged nitrogen atom (C-F···N+ interaction). researchgate.net
Several factors contribute to the stability of the axial fluorine conformer:
Charge-Dipole Interactions: In protonated piperidines, a strong electrostatic attraction exists between the partial negative charge on the axial fluorine and the positive charge on the nitrogen atom. d-nb.inforesearchgate.net
Hyperconjugation: The axial orientation is also stabilized by hyperconjugative interactions, specifically the donation of electron density from anti-periplanar C-H bonds into the antibonding σ* orbital of the C-F bond (σC-H → σC-F) and the C-N bond (σC-H → σC-N). d-nb.inforesearchgate.net
Solvation Effects: The polarity of the solvent can play a crucial role. More polar solvents can stabilize the conformer with the larger dipole moment. d-nb.infonih.gov For instance, in some N-protected 3,5-difluoropiperidines, increasing solvent polarity can invert the conformational preference from equatorial to axial. d-nb.infonih.gov
Systematic studies on a range of substituted and protected fluorinated piperidines have revealed that the interplay of these forces dictates the final conformational outcome. nih.gov For example, in cis-3-fluoro-4-methylpiperidine and its derivatives, both computational and experimental studies show a high preference for the axial fluorine conformation, where steric influence from the methyl group complements the electrostatic and hyperconjugative effects. nih.gov
| Stabilizing Factor | Description |
|---|---|
| Charge-Dipole Interactions | Electrostatic attraction between the axial fluorine and the protonated nitrogen (C-F···HN+). |
| Hyperconjugation | Electron donation from anti-periplanar C-H bonds into low-lying σC-F and σC-N orbitals. |
| Dipole Minimization | Arrangement of bond dipoles to achieve a lower overall molecular dipole moment. |
| Steric Repulsion | Minimization of steric clashes between substituents. |
Role of the Hydroxyl Group in Conformational Stability
The presence of a hydroxyl group, as in (3R,4S)-4-Fluoropiperidin-3-ol, introduces another layer of complexity to the conformational analysis. The hydroxyl group can participate in intramolecular hydrogen bonding, which can significantly influence the stability of different conformers. The orientation of the hydroxyl group (axial or equatorial) will depend on its ability to form favorable hydrogen bonds with the fluorine atom, the nitrogen atom, or the solvent.
The interplay between the fluorine and hydroxyl substituents will determine the dominant chair conformation. The relative stereochemistry of these two groups is critical. In the (3R,4S) configuration, the fluorine and hydroxyl groups are cis to each other. This arrangement could potentially allow for intramolecular hydrogen bonding between the hydroxyl proton and the fluorine atom, or between the hydroxyl oxygen and the proton on the nitrogen, further stabilizing a particular conformation. The strength and nature of these interactions can be elucidated through computational and spectroscopic methods.
Computational Chemistry and Spectroscopic Investigations
To gain a deeper understanding of the conformational landscape of (3R,4S)-4-Fluoropiperidin-3-ol and its analogues, computational chemistry and various spectroscopic techniques are employed. These methods provide valuable insights into the relative energies of different conformers and the electronic interactions that govern their stability.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a powerful tool for investigating the conformational preferences of molecules. nih.govresearchgate.net By performing DFT calculations, it is possible to optimize the geometries of different possible conformers (e.g., chair conformations with axial or equatorial substituents) and calculate their relative energies. nih.gov These calculations can be performed in the gas phase or in the presence of a solvent using a polarizable continuum model (PCM) to account for solvation effects. researchgate.net
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a computational method used to study intramolecular and intermolecular bonding and interactions within a molecule. scirp.org It provides a detailed picture of the electron density distribution and the delocalization of electrons from occupied Lewis-type (donor) orbitals to unoccupied non-Lewis-type (acceptor) orbitals. scirp.org The strength of these donor-acceptor interactions can be estimated using second-order perturbation theory. mdpi.com
In the context of fluorinated piperidines, NBO analysis is particularly useful for quantifying the hyperconjugative interactions that contribute to the stability of the axial fluorine conformer. researchgate.net By examining the interactions between the filled C-H bonding orbitals and the empty C-F and C-N antibonding orbitals, the stabilizing effect of electron delocalization can be determined. NBO analysis can also provide insights into the nature and strength of intramolecular hydrogen bonds involving the hydroxyl group.
| NBO Parameter | Information Provided | Relevance to Fluoropiperidinols |
|---|---|---|
| Donor-Acceptor Interactions | Identifies and quantifies electron delocalization between orbitals. | Quantifies hyperconjugative stabilization (e.g., σC-H → σ*C-F). |
| Second-Order Perturbation Energy (E(2)) | Estimates the energetic stabilization of donor-acceptor interactions. | Measures the strength of hyperconjugation and hydrogen bonds. |
| Orbital Occupancies | Shows the electron population of bonding, non-bonding, and anti-bonding orbitals. | Reveals the extent of electron delocalization. |
Nuclear Magnetic Resonance (NMR) Coupling Analysis for Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful experimental technique for determining the three-dimensional structure of molecules in solution. unifi.it For cyclic systems like piperidines, the analysis of coupling constants (J-values) between different nuclei provides crucial information about their relative orientations.
In the case of fluorinated piperidines, the coupling between fluorine-19 and adjacent protons (³J(¹⁹F,¹H)) is particularly informative for determining the axial or equatorial orientation of the fluorine atom. nih.gov The magnitude of this coupling constant is dependent on the dihedral angle between the C-F and C-H bonds. A large ³J(¹⁹F,¹H) value is typically indicative of an anti-periplanar relationship (dihedral angle of ~180°), which corresponds to an axial orientation of the fluorine atom. Conversely, a smaller coupling constant suggests a gauche relationship, consistent with an equatorial fluorine.
The analysis of proton-proton coupling constants (³J(¹H,¹H)) can also provide valuable information about the chair conformation of the piperidine ring and the relative stereochemistry of the substituents. By combining NMR data with computational results, a comprehensive and reliable picture of the conformational preferences of (3R,4S)-4-Fluoropiperidin-3-ol and its analogues can be established. cam.ac.uk
Intermolecular and Intramolecular Interactions Driving Conformation
The conformational behavior of fluorinated piperidines, including the hydrochloride salt of (3R,4S)-4-Fluoropiperidin-3-ol, is not governed by simple steric considerations alone. Instead, a combination of powerful intramolecular interactions and external factors like solvent polarity determines the energetically preferred arrangement. nih.govhuji.ac.il Key contributing factors include charge-dipole interactions, hyperconjugative effects, and the influence of the surrounding medium. researchgate.netnih.gov These forces collectively influence the orientation of the highly polar C-F bond relative to the rest of the molecule. researchgate.net
In the hydrochloride salt form, the piperidine nitrogen is protonated, bearing a positive charge. This introduces a significant electrostatic component to the conformational analysis. researchgate.net A strong, stabilizing charge-dipole interaction can occur between the positive charge on the ammonium group (N-H+) and the partial negative charge on the electronegative fluorine atom (Cδ+-Fδ-). researchgate.netbeilstein-journals.org This interaction is generally maximized when the fluorine atom adopts an axial position, bringing it into closer proximity to the ammonium cation in a 1,3-diaxial-like arrangement. researchgate.net This electrostatic attraction is a powerful force that often favors the axial-fluorine conformer, overriding potential steric repulsions. researchgate.netresearchgate.net Computational and experimental studies on various fluorinated piperidinium (B107235) salts have consistently highlighted the importance of these electrostatic forces in dictating conformational preference. researchgate.netd-nb.info
Hyperconjugation, a stabilizing delocalization of electrons from a filled bonding orbital to an adjacent empty antibonding orbital, plays a crucial role in the conformation of fluorinated heterocycles. researchgate.netnih.gov
The anomeric effect , traditionally described in carbohydrate chemistry, refers to the preference for an axial orientation of an electronegative substituent at the carbon adjacent to a ring heteroatom. nih.gov A generalized anomeric effect can also be considered in piperidine systems, involving the delocalization of a lone pair of electrons from the nitrogen atom into an adjacent antibonding orbital (nN → σCF). beilstein-journals.orgbeilstein-journals.org However, in the case of (3R,4S)-4-Fluoropiperidin-3-ol hydrochloride, the nitrogen atom is protonated and lacks a lone pair, making the classic anomeric effect non-operative. The dominant hyperconjugative interactions are therefore the gauche-type σ → σ delocalizations. researchgate.netnih.gov
The polarity of the solvent can have a profound impact on the conformational equilibrium of fluorinated piperidines. nih.govsemanticscholar.org The balance between the axial and equatorial conformers can shift significantly when the compound is moved from a nonpolar to a polar solvent. d-nb.info
Generally, the conformer with the larger molecular dipole moment will be better stabilized by a polar solvent. d-nb.info In many fluorinated piperidines, the axial-fluorine conformer is more polar than its equatorial counterpart. nih.gov Consequently, increasing the solvent polarity leads to a greater stabilization of the axial conformer, shifting the equilibrium in its favor. d-nb.info This phenomenon has been confirmed through both computational modeling and experimental NMR studies, which show that the preference for the axial conformer increases in solvents like DMSO and water compared to less polar solvents like chloroform or benzene. nih.govd-nb.info In some cases, a complete inversion of the conformational preference can be observed by simply changing the solvent. d-nb.info
This effect is particularly pronounced for charged species like hydrochloride salts. d-nb.info The interaction between the solvent's dielectric continuum and the molecule's dipole moment is a critical factor that can be used to manipulate the conformational behavior of these polar molecules. nih.govrsc.org
Table 1: Effect of Solvent Polarity on the Conformational Preference of N-Protected 3,5-Difluoropiperidine (B12995073) Analogues
This table illustrates the shift in conformational behavior from an equatorial to an axial preference for the fluorine atoms as solvent polarity increases. Data is derived from 3J(F,H) NMR coupling constants. d-nb.inforsc.org
| Compound | Protecting Group | Solvent | Dielectric Constant (ε) | Observed Conformation |
| 14 | Pivaloyl (Piv) | Chloroform | 4.81 | Equatorial F |
| 14 | Pivaloyl (Piv) | DMSO | 46.7 | Axial F |
| 15 | Boc | Chloroform | 4.81 | Equatorial F |
| 15 | Boc | DMSO | 46.7 | Axial F |
Table 2: Calculated Free Enthalpy Differences (ΔGa–e) for 3,5-Difluoropiperidine in Various Solvents
This table shows the calculated increasing stability of the axial conformer with increasing solvent polarity. A positive ΔGa–e value indicates that the axial conformer is more stable than the equatorial one. d-nb.info
| Solvent | ΔGa–e (kcal mol-1) |
| Benzene (C6H6) | +0.2 |
| Chloroform (CHCl3) | +0.5 |
| Dichloromethane (CH2Cl2) | +0.6 |
| DMSO | +0.8 |
| Water (H2O) | +0.8 |
Derivatization and Functionalization Strategies for Research Applications
Selective Chemical Modifications of (3R,4S)-4-Fluoropiperidin-3-ol
Selective modification of the amino and hydroxyl groups is fundamental to building molecular complexity from the (3R,4S)-4-Fluoropiperidin-3-ol scaffold. The relative reactivity of these groups can be exploited, or orthogonal protection strategies can be employed to achieve desired transformations with high precision.
To achieve regioselective functionalization, the temporary masking of the secondary amine or the hydroxyl group is often a necessary first step. The choice of protecting group is dictated by its stability to subsequent reaction conditions and the ease of its removal.
The secondary amine is typically the more nucleophilic site and is often protected first. The tert-butyloxycarbonyl (Boc) group is widely used due to its stability and straightforward removal under acidic conditions. For instance, the enantioselective synthesis of cis-1-Boc-3-fluoropiperidin-4-ol has been reported as a key building block for medicinal chemistry. nih.gov Other common nitrogen-protecting groups include benzyloxycarbonyl (Cbz), which is removed by hydrogenolysis, and various acyl or sulfonyl groups.
The secondary hydroxyl group can be protected using a range of standard protecting groups for alcohols. Silyl (B83357) ethers, such as tert-butyldimethylsilyl (TBS) or triethylsilyl (TES) ethers, are frequently employed and are typically removed with fluoride (B91410) ion sources like tetrabutylammonium (B224687) fluoride (TBAF).
The strategic choice and sequence of applying and removing these protecting groups enable chemists to selectively perform reactions at either the nitrogen or the oxygen atom, providing a powerful toolkit for synthesizing complex derivatives.
| Functional Group | Protecting Group | Abbreviation | Common Reagents for Introduction | Common Reagents for Removal |
| Secondary Amine | tert-Butyloxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Trifluoroacetic acid (TFA), HCl |
| Secondary Amine | Benzyloxycarbonyl | Cbz | Benzyl chloroformate (CbzCl) | H₂, Pd/C (Hydrogenolysis) |
| Secondary Hydroxyl | tert-Butyldimethylsilyl | TBDMS/TBS | TBDMSCl, Imidazole | Tetrabutylammonium fluoride (TBAF) |
| Secondary Hydroxyl | Triethylsilyl | TES | TESCl, Imidazole | Acetic Acid, TBAF |
The secondary alcohol in the (3R,4S)-4-Fluoropiperidin-3-ol scaffold is a key site for redox manipulations. Chemoselective oxidation can convert the hydroxyl group into a ketone, yielding a 1-protected-(4S)-4-fluoro-piperidin-3-one derivative. This transformation introduces a new electrophilic center for further functionalization, such as the introduction of nucleophiles via addition reactions. Standard oxidation conditions, including Swern oxidation (oxalyl chloride, DMSO, triethylamine) or the use of Dess-Martin periodinane, can be employed, typically on the N-protected intermediate to avoid side reactions with the amine.
Conversely, while the hydroxyl group is already in a reduced state, chemoselective reductions become relevant if other reducible functional groups are introduced elsewhere in a derivative molecule. For example, if an ester or amide functionality is added via N-acylation, selective reducing agents can target that group while leaving the alcohol untouched. The choice between powerful reducing agents like lithium aluminum hydride (LiAlH₄) and milder ones like sodium borohydride (B1222165) (NaBH₄) allows for such selectivity.
Introduction of Diverse Functionalities
Introducing new functional groups onto the (3R,4S)-4-Fluoropiperidin-3-ol core is crucial for tailoring its properties for specific research applications, such as enhancing receptor binding affinity or improving metabolic stability. nih.gov
The nucleophilic secondary amine is the primary site for alkylation and acylation.
N-Alkylation: This can be achieved through several methods. Direct alkylation with alkyl halides in the presence of a base is a common approach. Alternatively, reductive amination, involving the reaction of the amine with an aldehyde or ketone to form an intermediate iminium ion followed by reduction (e.g., with sodium triacetoxyborohydride), provides a highly versatile and controlled method for introducing a wide range of substituents.
N-Acylation: The amine readily reacts with acylating agents such as acyl chlorides or anhydrides in the presence of a base to form stable amide derivatives. This reaction is often used to introduce specific pharmacophores or to modulate the basicity and electronic properties of the piperidine (B6355638) nitrogen. In studies on 2-phenyl-3-piperidylindoles, N-alkylation was found to be detrimental to 5-HT₂ₐ receptor affinity, demonstrating the importance of this position for SAR studies. sci-hub.se
Modern cross-coupling reactions offer powerful methods for forming carbon-carbon and carbon-heteroatom bonds, though they often require prior functionalization of the (3R,4S)-4-Fluoropiperidin-3-ol scaffold.
Functionalization of the Hydroxyl Group: The secondary alcohol can be converted into a good leaving group, such as a triflate or tosylate. This electrophilic handle can then participate in palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura (with boronic acids) or Buchwald-Hartwig amination (with amines) to introduce aryl, heteroaryl, or alkyl groups at the C3 position.
N-Arylation: The secondary amine can be directly coupled with aryl or heteroaryl halides via Buchwald-Hartwig cross-coupling, providing a direct route to N-arylpiperidine derivatives. This is a key transformation in the synthesis of many biologically active compounds.
C-F Bond Functionalization: While the C-F bond is generally robust, methods for its activation in cross-coupling are emerging. nih.gov The use of organometallic reagents in conjunction with Lewis acids can facilitate the functionalization of otherwise inert alkyl fluorides, opening a potential, albeit challenging, route for modification at the C4 position. nih.gov The development of methods for creating and using polyfunctional zinc and magnesium organometallic reagents has greatly expanded the scope of these transformations. researchgate.net
Isotopic Labeling for Mechanistic and Tracer Studies
Isotopic labeling is an indispensable tool in drug development and mechanistic chemistry, allowing for the tracking of molecules in biological systems and the elucidation of reaction pathways. researchgate.netnih.gov The (3R,4S)-4-Fluoropiperidin-3-ol scaffold can be labeled with stable or radioactive isotopes at various positions.
Nitrogen-15 (¹⁵N) Labeling: Incorporating ¹⁵N into the piperidine ring can be achieved by using ¹⁵N-labeled ammonia (B1221849) (¹⁵NH₄Cl) as the nitrogen source during a de novo synthesis. chemrxiv.org Alternatively, rhodium-catalyzed reductive transamination reactions of pyridinium (B92312) salts with ¹⁵N-labeled primary amines provide a method for accessing ¹⁵N-labeled piperidines. dicp.ac.cn These labeled compounds are valuable for NMR-based structural and mechanistic studies. nih.gov
Deuterium (²H) and Tritium (B154650) (³H) Labeling: Deuterium or tritium can be introduced to probe reaction mechanisms or to create internal standards for mass spectrometry. mdpi.com Hydrogen isotope exchange (HIE) reactions, often catalyzed by transition metals like palladium, iridium, or Raney nickel, can replace C-H bonds with C-D or C-T bonds. x-chemrx.com For example, N-monodeuteriomethyl groups can be introduced using a modified Eschweiler–Clarke methylation with deuterated formic acid. mdpi.com Deuterium labeling has been instrumental in mechanistic studies of piperidine synthesis via C-H amination and hydroamination reactions. researchgate.netacs.orgnih.gov
Fluorine-18 (¹⁸F) Labeling: For applications in Positron Emission Tomography (PET) imaging, the stable ¹⁹F atom can be replaced with the positron-emitting ¹⁸F isotope. uchicago.edu This is typically accomplished late in the synthetic sequence by nucleophilic substitution of a suitable leaving group (e.g., tosylate, triflate) with [¹⁸F]fluoride. Synthesizing an ¹⁸F-labeled version of (3R,4S)-4-Fluoropiperidin-3-ol would enable its use as a tracer in preclinical and clinical imaging studies. uchicago.edu
| Isotope | Labeling Method | Precursor/Reagent Example | Application |
| ¹⁵N | De novo synthesis / Transamination | ¹⁵NH₄Cl, ¹⁵N-Benzylamine | Mechanistic studies (NMR), Metabolomics |
| ²H (D) | Hydrogen Isotope Exchange (HIE) | D₂O with Raney Ni catalyst | Mechanistic studies (KIE), Mass spectrometry standards |
| ²H (D) | Reductive Amination / Methylation | NaBD₄, DCOOD (Eschweiler-Clarke) | Metabolomics, Pharmacokinetic studies |
| ³H (T) | Catalytic Hydrogen Isotope Exchange | ³H₂ gas with Iridium catalyst | Radioligand binding assays, Autoradiography |
| ¹⁸F | Nucleophilic Substitution | K¹⁸F/Kryptofix | Positron Emission Tomography (PET) Imaging |
Advanced Applications in Chemical Synthesis and Research
(3R,4S)-4-Fluoropiperidin-3-ol as a Chiral Scaffold for Complex Molecule Construction
The well-defined stereochemistry of (3R,4S)-4-Fluoropiperidin-3-ol hydrochloride makes it an invaluable chiral scaffold for the synthesis of complex, biologically active molecules. The fixed spatial relationship between the fluorine and hydroxyl groups provides a rigid framework that can be elaborated upon to introduce additional functionality with a high degree of stereocontrol. This has been demonstrated in the synthesis of a variety of complex molecules where the fluoropiperidine core serves as a central structural element.
One notable application is in the development of antagonists for the N-methyl-D-aspartate (NMDA) receptor, which is implicated in a range of neurological disorders. Researchers have utilized a 4-fluoropiperidine (B2509456) moiety to construct conformationally restricted analogues of known NMDA receptor antagonists. For instance, the chromanol analogue, (3R,4S)-3-[4-(4-fluorophenyl)-4-hydroxypiperidin-1-yl]chroman-4,7-diol, was synthesized to explore the optimal orientation for receptor binding. In this complex structure, the fluoropiperidine unit plays a crucial role in defining the spatial arrangement of the pharmacophoric groups.
Another significant area of application is in the synthesis of high-affinity antagonists for the human 5-HT(2A) receptor, a target for antipsychotic drugs. In the development of 3-(4-Fluoropiperidin-3-yl)-2-phenylindoles, the fluoropiperidine scaffold was instrumental in achieving high selectivity and oral bioavailability. nih.gov The specific stereochemistry of the fluoropiperidine ring was found to be critical for potent receptor binding, highlighting the importance of this chiral building block in drug design. nih.gov
The diastereoselective synthesis of 4-aryl-3-methyl-4-piperidinemethanols further illustrates the utility of related fluoropiperidine precursors in controlling stereochemistry. nih.gov While not directly employing (3R,4S)-4-Fluoropiperidin-3-ol, these syntheses demonstrate how the principles of stereocontrol inherent in such systems can be applied to the construction of complex piperidine-containing molecules. nih.gov
The following table summarizes key examples of complex molecules constructed using a 4-fluoropiperidine scaffold, showcasing the versatility of this chiral building block.
| Target Molecule Class | Specific Example | Therapeutic Target |
| NMDA Receptor Antagonists | (3R,4S)-3-[4-(4-fluorophenyl)-4-hydroxypiperidin-1-yl]chroman-4,7-diol | NR2B subunit of NMDA receptor |
| 5-HT(2A) Receptor Antagonists | 3-(4-Fluoropiperidin-3-yl)-2-phenyl-1H-indole | Human 5-HT(2A) receptor |
| Piperidinemethanol Derivatives | (3R,4S)-4-Aryl-3-methyl-4-piperidinemethanol | General CNS targets |
Design and Synthesis of Advanced Fluorinated Building Blocks
This compound is not only a scaffold for direct incorporation into complex molecules but also serves as a versatile starting material for the design and synthesis of more advanced fluorinated building blocks. The enantioselective synthesis of the closely related cis-1-Boc-3-fluoropiperidin-4-ol has been reported, underscoring the value of these structures in medicinal chemistry. nih.gov This protected derivative allows for a wide range of chemical modifications at the nitrogen atom, further expanding its synthetic utility.
The development of methods to produce all-cis-(multi)fluorinated piperidines through a dearomatization-hydrogenation process represents a significant advancement in the synthesis of novel fluorinated building blocks. nih.gov This strategy allows for the creation of highly substituted piperidine (B6355638) rings with precise stereochemical control, opening up new avenues for exploring chemical space in drug discovery. nih.gov While this method starts from fluoropyridine precursors, the resulting all-cis stereochemistry is analogous to the relationship between the fluorine and hydroxyl groups in (3R,4S)-4-Fluoropiperidin-3-ol, demonstrating a convergent strategy towards similar structural motifs. nih.gov
The synthesis of these advanced building blocks often relies on stereoselective fluorination techniques. mdpi.com The ability to introduce fluorine with high diastereoselectivity is crucial for creating building blocks with well-defined three-dimensional structures. nih.govnih.gov The resulting fluorinated piperidines can then be further functionalized to generate a library of diverse and complex building blocks for use in various synthetic applications.
Role of Fluorine in Modulating Chemical Reactivity and Selectivity in Subsequent Transformations
The presence of a fluorine atom in the (3R,4S)-4-Fluoropiperidin-3-ol scaffold has a profound impact on its chemical properties and the reactivity of adjacent functional groups. This influence stems from the unique electronic and steric properties of fluorine, which can modulate the conformation of the piperidine ring and affect the stereochemical outcome of subsequent reactions.
Conformational Control:
The conformational behavior of fluorinated piperidines has been a subject of intense study. Research has shown that in protonated 3-fluoropiperidines, there is a strong preference for the fluorine atom to occupy an axial position. researchgate.net This preference is attributed to a stabilizing C-F···N+ electrostatic interaction. researchgate.net This conformational locking has significant implications for the reactivity of the molecule, as it pre-organizes the scaffold into a defined shape. The cis-relationship of the fluorine and hydroxyl groups in (3R,4S)-4-Fluoropiperidin-3-ol further rigidifies the chair conformation of the piperidine ring.
The interplay of various forces, including electrostatic interactions, hyperconjugation, and steric factors, governs the conformational behavior of fluorinated piperidines. researchgate.net The polarity of the solvent can also play a crucial role in shifting the conformational equilibrium. nih.gov This ability to tune the conformation of the piperidine ring through both intrinsic stereochemistry and external factors provides a powerful tool for controlling the selectivity of subsequent transformations.
Modulation of Reactivity and Selectivity:
The strong electron-withdrawing nature of the fluorine atom can significantly influence the pKa of the piperidine nitrogen. nih.gov This modulation of basicity can affect the nucleophilicity of the nitrogen and its reactivity in various chemical reactions. For example, in the synthesis of 5-HT(2A) receptor antagonists, the introduction of a fluorine atom to the piperidine ring was found to reduce the pKa of the basic nitrogen, which in turn improved oral bioavailability. nih.gov
Furthermore, the stereoelectronic effects of the C-F bond can direct the stereochemical course of reactions at adjacent centers. The fixed orientation of the fluorine atom can block or facilitate the approach of reagents from a particular face of the molecule, leading to high levels of diastereoselectivity in subsequent transformations. While specific examples detailing neighboring group participation of the fluorine in (3R,4S)-4-Fluoropiperidin-3-ol are not extensively documented in the provided context, the principles of such effects are well-established in organic chemistry and are likely to play a significant role in the reactivity of this compound.
The following table summarizes the key effects of the fluorine atom in the (3R,4S)-4-Fluoropiperidin-3-ol scaffold:
| Effect | Description | Consequence |
| Conformational Rigidity | The cis-relationship of the axial fluorine and equatorial hydroxyl group locks the piperidine ring in a chair conformation. | Pre-organization of the scaffold for stereoselective reactions. |
| Electronic Modulation | The electron-withdrawing fluorine atom lowers the pKa of the piperidine nitrogen. | Altered nucleophilicity and reactivity of the nitrogen atom; potential for improved pharmacokinetic properties. |
| Stereodirecting Group | The fluorine atom can sterically and electronically influence the approach of reagents to adjacent reaction centers. | High diastereoselectivity in subsequent chemical transformations. |
Development of Novel Catalytic Systems Utilizing Fluoropiperidine Motifs
Information on the development of novel catalytic systems that specifically utilize (3R,4S)-4-Fluoropiperidin-3-ol or similar fluoropiperidine motifs as ligands or catalysts is not available in the provided search results. While the synthesis of fluorinated piperidines often employs catalytic methods, acs.org the application of these compounds as components of catalytic systems is not described. Research in asymmetric catalysis has explored a wide variety of chiral ligands, including those with fluorine substituents, to modulate the electronic and steric properties of metal catalysts. rsc.org However, specific examples involving fluoropiperidine scaffolds in this context are not detailed in the available information.
Q & A
Q. What are the recommended methods for synthesizing (3R,4S)-4-fluoropiperidin-3-ol hydrochloride, and how can stereochemical purity be ensured?
- Methodological Answer : Synthesis of this chiral piperidine derivative typically involves fluorination of a precursor such as a piperidinone or hydroxylated piperidine. For stereochemical control, asymmetric hydrogenation or enzymatic resolution may be employed . Key steps include:
- Fluorination : Use of DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor® to introduce fluorine at the 4-position while retaining stereochemistry.
- Chiral Resolution : Chiral HPLC (e.g., using a Chiralpak® column) or enzymatic methods (e.g., lipase-mediated kinetic resolution) to separate enantiomers .
- Salt Formation : Hydrochloride salt formation via reaction with HCl in anhydrous ethanol .
- Validation : Monitor reaction progress via TLC or LC-MS, and confirm stereochemistry via X-ray crystallography (if crystals are obtainable) or 2D NMR (e.g., NOESY to confirm spatial proximity of protons) .
Q. How should researchers characterize the purity and structural identity of this compound?
- Methodological Answer :
- Purity Analysis : Use reversed-phase HPLC with UV detection (λ = 210–254 nm) and compare retention times against a reference standard. Ensure ≥98% purity as per pharmacopeial guidelines .
- Structural Confirmation :
- NMR : , , and NMR to assign protons, carbons, and fluorine positions. Key signals: Fluorine at δ ~ -200 ppm (broad) in NMR; axial/equatorial proton splitting in NMR .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H] (calculated for C: ~170.05 m/z) .
- Chiral Purity : Polarimetry or chiral GC/MS to verify enantiomeric excess (ee) >99% .
Q. What are the stability considerations for long-term storage of this compound?
- Methodological Answer :
- Storage Conditions : Store in airtight containers under inert gas (argon/nitrogen) at 2–8°C to prevent hydrolysis of the hydrochloride salt or fluorine displacement. Avoid exposure to light and moisture .
- Stability Testing : Perform accelerated degradation studies (e.g., 40°C/75% RH for 6 months) and monitor via HPLC for decomposition products like free base or defluorinated derivatives .
Advanced Research Questions
Q. How can computational modeling assist in predicting the biological activity of this compound?
- Methodological Answer :
- Docking Studies : Use software like AutoDock Vina to model interactions with biological targets (e.g., enzymes or receptors where piperidine scaffolds are common, such as GABA receptors). Focus on fluorine’s electronegativity and hydrogen-bonding potential .
- QSAR Analysis : Corrogate substituent effects (e.g., fluorine’s impact on lipophilicity, ClogP) with activity data from analogs (e.g., fluorophenylpiperidine derivatives in ) .
Q. What experimental strategies resolve contradictions in stereochemical assignments reported for similar fluorinated piperidines?
- Methodological Answer :
- Comparative Analysis : Cross-reference X-ray data from structurally related compounds (e.g., (3S,4R)-4-(4-fluorophenyl)piperidinium chloride in ) to validate spatial arrangements.
- Advanced NMR : Use HOESY to detect through-space coupling between fluorine and adjacent protons .
- Vibrational Circular Dichroism (VCD) : Resolve ambiguities in absolute configuration by comparing experimental and computed VCD spectra .
Q. How can the compound’s reactivity in nucleophilic substitution or ring-opening reactions be optimized for medicinal chemistry applications?
- Methodological Answer :
- Reactivity Screening : Test under varying conditions (e.g., acidic/basic media, polar aprotic solvents like DMF) to assess fluorine’s leaving-group potential.
- Protection/Deprotection : Use tert-butoxycarbonyl (Boc) groups to protect the amine during functionalization (see for Boc-protected analogs) .
- Biological Compatibility : Evaluate stability in physiological buffers (pH 7.4) to determine suitability as a drug intermediate .
Q. What analytical challenges arise in quantifying trace impurities, and how are they addressed?
- Methodological Answer :
- Impurity Profiling : Use LC-MS/MS with a C18 column and gradient elution (water/acetonitrile + 0.1% formic acid) to detect degradation products (e.g., defluorinated species or oxidation byproducts) .
- Limits of Detection (LOD) : Validate methods per ICH Q2(R1) guidelines, achieving LOD ≤0.1% for genotoxic impurities like alkyl halides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
